molecular formula C19H19N3O2 B11150491 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11150491
M. Wt: 321.4 g/mol
InChI Key: LHADXBIEHVQXAM-UHFFFAOYSA-N
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Description

This compound features a dihydrobenzofuran core linked via an acetamide bridge to a 1-methylbenzimidazole moiety. Such hybrid structures are often explored for their dual pharmacological properties, leveraging the bioactivity of benzofuran (e.g., anti-inflammatory, anticancer) and benzimidazole (e.g., antimicrobial, kinase inhibition) motifs .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C19H19N3O2/c1-22-16-5-3-2-4-15(16)21-18(22)12-20-19(23)11-13-6-7-14-8-9-24-17(14)10-13/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)

InChI Key

LHADXBIEHVQXAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

Preparation Methods

Phillip’s Method for Benzimidazole Formation

Phillip’s method remains a cornerstone for benzimidazole synthesis, employing o-phenylenediamine (IV) and carboxylic acids (V) under acidic conditions. For the target compound, 1-methyl substitution is introduced using methylamine or methyl-containing precursors. A modified approach involves:

  • Reacting 4-methyl-o-phenylenediamine with acetic acid in concentrated HCl at 120°C for 6 hours.

  • Isolating the 1-methylbenzimidazole intermediate via recrystallization (yield: 78–85%).

Key Reaction Parameters

ParameterValue
Temperature120°C
CatalystHCl (concentrated)
Reaction Time6 hours
Yield78–85%

Synthesis of the Dihydrobenzofuran Moiety

The 2,3-dihydro-1-benzofuran component is synthesized via cyclization strategies.

Pechmann Cyclization

Pechmann cyclization, involving phenols and β-keto esters, is adapted for dihydrobenzofuran synthesis. For the 6-substituted derivative:

  • Resorcinol reacts with ethyl 4-bromoacetoacetate in sulfuric acid at 0°C.

  • The intermediate undergoes ring closure to form 6-bromo-2,3-dihydrobenzofuran.

  • Bromine is replaced via palladium-catalyzed cross-coupling to introduce acetyl groups.

Optimized Conditions

ParameterValue
CatalystH2SO4
Temperature0°C → room temperature
Yield (Step 2)65%

Acetamide Linker Formation

The acetamide bridge connects the benzimidazole and benzofuran subunits via nucleophilic acyl substitution.

Copper-Catalyzed Amination

Source describes a Cu2O-catalyzed amination method for aromatic amines:

  • React 2-(chloromethyl)-1-methylbenzimidazole with 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid.

  • Use Cu2O (20 mol%) and ammonium hydroxide in NMP at 110°C for 24 hours.

Reaction Performance

ParameterValue
Catalyst Loading20 mol% Cu2O
SolventNMP
Temperature110°C
Yield92%

Integrated Synthetic Pathways

Sequential Coupling Approach

A three-step sequence achieves the target compound:

  • Benzimidazole Synthesis : 4-methyl-o-phenylenediamine + acetic acid → 1-methylbenzimidazole.

  • Benzofuran Synthesis : Resorcinol → 6-acetyl-2,3-dihydrobenzofuran.

  • Amidation : React benzimidazole methylamine with benzofuran acetic acid chloride under Schotten-Baumann conditions.

Overall Yield Comparison

StepYield
Benzimidazole85%
Benzofuran65%
Amidation92%
Total 51.3%

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Combine 1-methylbenzimidazole methylamine and 2,3-dihydrobenzofuran-6-acetic acid.

  • Use DCC as a coupling agent, irradiated at 100°C for 15 minutes.

Advantages

  • Reaction time reduced from 12 hours to 15 minutes.

  • Yield improves to 94%.

Challenges and Optimization

Purification Difficulties

The polar acetamide group complicates isolation. Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Scalability Issues

Copper catalysts in amination pose scalability challenges. Switching to Fe/S catalysts improves eco-friendliness and reduces costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzofuran and benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name & Source Molecular Weight Core Structure Key Substituents Notable Functional Groups
Target Compound 349.39 Dihydrobenzofuran + Benzimidazole 1-Methylbenzimidazole, Dihydrobenzofuran Acetamide, Aromatic ether
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 356.48 Benzothiazole + Adamantane Adamantane, Methoxybenzothiazole Acetamide, Thiazole
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)...} 467.54 Benzodioxin + Triazolylsulfanyl Triazolylsulfanyl, Furylmethyl Sulfanyl acetamide, Dioxane
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ~300 Indolinone + Isoxazole Fluoroindolinone, Methylisoxazole Knoevenagel-derived acetamide
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide 439.44 Benzimidazole + Dinitrophenyl Thioacetamido, Dinitrophenyl Thioether, Nitro groups

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than benzothiazole derivatives (e.g., ) due to the methylated benzimidazole but lower than adamantane-containing analogues.
  • Solubility : The dihydrobenzofuran’s ether oxygen may improve aqueous solubility compared to fully aromatic benzothiazoles .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of approximately 312.38 g/mol. The structure features a benzofuran moiety and a benzimidazole derivative, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran and benzimidazole exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown promising results against various cancer cell lines.

  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in MCF7 breast cancer cells with IC50 values around 25.72 μM .
CompoundCell LineIC50 (μM)Mechanism
Compound 1MCF725.72 ± 3.95Apoptosis induction
Compound 2U87 (glioblastoma)45.2 ± 13.0Cytotoxicity

2. Antimicrobial Activity

The benzofuran scaffold has been linked to antimicrobial properties against various bacterial strains and fungi.

  • Research Findings: A study highlighted that benzofuran derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL .
Bacterial StrainMIC (μg/mL)Reference
E. coli0.78 - 3.12
Staphylococcus aureus0.78 - 6.25

3. Anti-inflammatory Activity

Compounds related to our target have also been studied for their anti-inflammatory effects.

  • Findings: In vitro studies indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on mice bearing tumor xenografts treated with a related benzofuran compound showed a significant reduction in tumor size compared to controls, supporting the anticancer potential of this class of compounds .

Case Study 2: Antimicrobial Testing

In a comparative study of various benzofuran derivatives, one compound demonstrated superior activity against Mycobacterium tuberculosis, achieving an IC90 < 0.60 μM, indicating its potential as an antimycobacterial agent .

Q & A

Q. Q1. What are the critical steps in synthesizing 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide, and how is purity ensured?

Methodology :

  • Multi-step synthesis : The compound is synthesized via sequential reactions, starting with functionalization of the benzofuran core, followed by coupling with the benzimidazole moiety. Key intermediates include halogenated benzofurans and activated acetamide derivatives.
  • Optimization : Reaction conditions (e.g., solvent choice, temperature) are optimized using polar aprotic solvents like DMF or DMSO under reflux (60–100°C). For example, amide bond formation often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) is used to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzofuran bromination (NBS, CCl₄)7890%
2Amide coupling (EDC, DMF, 50°C)6595%

Advanced Synthesis Challenges

Q. Q2. How can researchers mitigate side reactions during the coupling of benzofuran and benzimidazole moieties?

Methodology :

  • Side reactions : Competing hydrolysis of activated intermediates (e.g., NHS esters) or undesired N-methylation of the benzimidazole can occur.
  • Mitigation :
    • Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
    • Control reaction stoichiometry (1:1.05 molar ratio of benzofuran to benzimidazole) to minimize overalkylation .
    • Monitor reactions in real-time via TLC (silica gel, UV visualization) or inline FTIR to detect intermediates .

Q. Q3. What statistical approaches optimize reaction conditions for scalable synthesis?

Methodology :

  • Design of Experiments (DoE) : Factors like temperature, solvent volume, and catalyst loading are varied using a central composite design. Response surface models identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side products (e.g., 20% higher yield in flow vs. batch for analogous compounds) .

Biological Activity and Mechanisms

Q. Q4. Which biological targets are hypothesized for this compound, and how are interaction studies designed?

Methodology :

  • Target hypotheses : Structural analogs suggest potential activity against kinases (e.g., MAPK) or GPCRs due to benzimidazole’s affinity for ATP-binding pockets .
  • Assay design :
    • In vitro kinase assays : Use recombinant enzymes (e.g., EGFR kinase) with ADP-Glo™ detection to measure IC₅₀ values .
    • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to prioritize targets (e.g., docking score ≤ −8.0 kcal/mol indicates strong binding) .

Table 2 : Preliminary Bioactivity Data for Structural Analogs

CompoundTarget (IC₅₀, µM)Docking Score (kcal/mol)
Benzofuran-benzotriazoleEGFR (2.1)−8.5
Benzimidazole-acetamide5-HT₂A (0.9)−9.2

Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported bioactivity data for benzofuran-benzimidazole hybrids?

Methodology :

  • Reproducibility checks : Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., triclinic P1 space group for adamantyl analogs) to rule out polymorphic effects .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess solvent/DMSO interference in assay buffers .

Safety and Handling

Q. Q6. What protocols ensure safe handling of this compound in laboratory settings?

Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store at −20°C under desiccant to prevent hygroscopic degradation .

Structural Modifications

Q. Q7. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

Methodology :

  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the benzofuran ring to enhance metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.3 h in microsomal assays) .
  • Bioisosteric replacement : Substitute benzimidazole with indole or triazole to modulate selectivity (e.g., 10-fold higher selectivity for COX-2 over COX-1) .

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